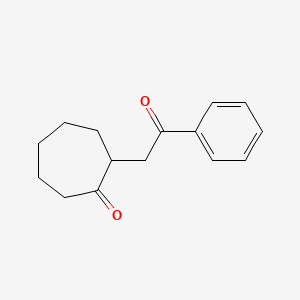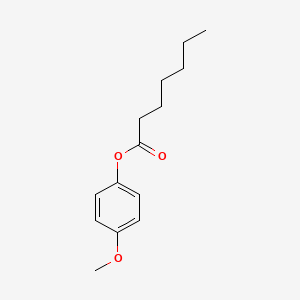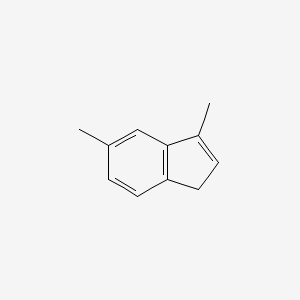
acetic acid;1,1-dibutyl-4H-stannin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is a chemical compound with the molecular formula C12H26O2Sn. This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-dibutyl-4H-stannin-4-ol typically involves the reaction of dibutyltin oxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(Bu2SnO)+CH3COOH→(Bu2Sn(OH)OOCCH3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,1-dibutyl-4H-stannin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,1-dibutyl-4H-stannin-4-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of stabilizers for PVC and other polymers.
Wirkmechanismus
The mechanism of action of acetic acid;1,1-dibutyl-4H-stannin-4-ol involves its interaction with biological molecules. The tin atom in the compound can coordinate with various ligands, affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with metal-dependent enzymes and disrupt cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: Similar in structure but lacks the acetic acid group.
Tributyltin acetate: Contains three butyl groups and an acetate group, differing in the number of butyl groups.
Dibutyltin diacetate: Contains two acetate groups instead of one.
Uniqueness
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is unique due to its specific combination of butyl groups and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56598-55-1 |
|---|---|
Molekularformel |
C15H28O3Sn |
Molekulargewicht |
375.09 g/mol |
IUPAC-Name |
acetic acid;1,1-dibutyl-4H-stannin-4-ol |
InChI |
InChI=1S/C5H6O.2C4H9.C2H4O2.Sn/c1-3-5(6)4-2;2*1-3-4-2;1-2(3)4;/h1-6H;2*1,3-4H2,2H3;1H3,(H,3,4); |
InChI-Schlüssel |
BYSOTTZLOKHUBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn]1(C=CC(C=C1)O)CCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



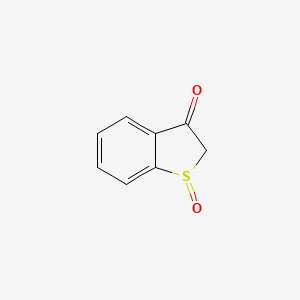
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
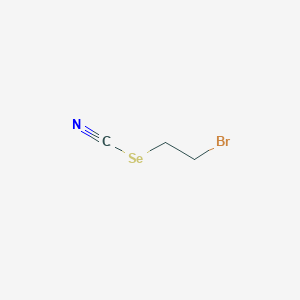

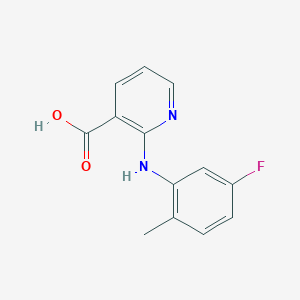
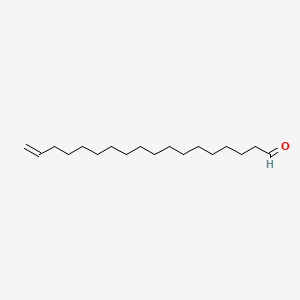

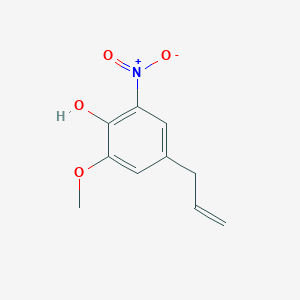
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
